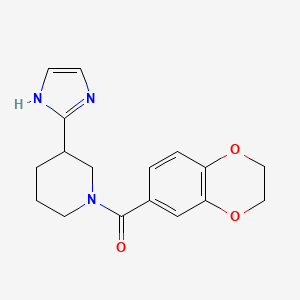![molecular formula C20H26N2O3 B5547567 N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide involves multi-step chemical processes. For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, highlighting the complex synthesis processes these compounds undergo. The structures were confirmed by NMR and MS, demonstrating the detailed and meticulous approach required in synthesizing such compounds (Sun et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in the category of this compound showcases interesting features. For example, 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide exhibits a structure consisting of planar groups, including an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, with significant intramolecular hydrogen bonding contributing to the molecule's planarity (Rodier et al., 1993).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, indicating their potential for diverse applications. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the chemical versatility of similar compounds (Browne et al., 1981).
Physical Properties Analysis
The physical properties of these molecules, such as crystalline structure and hydrogen bonding patterns, play a crucial role in their functionality and application. An example is the crystal structure analysis of certain derivatives that revealed the importance of intermolecular hydrogen bonds in stabilizing the molecular structure, which is critical for understanding the physical properties of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and the stability of these compounds under different conditions, are essential for their application in various fields. The synthesis of guanosine derivatives from 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide highlights the nuanced chemical properties and reactivity patterns that these compounds can exhibit (Okutsu & Yamazaki, 1976).
Aplicaciones Científicas De Investigación
Herbicidal Activity
- N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to the compound , have been designed using a multitarget drug design strategy. These compounds have demonstrated significant herbicidal activity against various weeds, providing a foundation for agrochemical research in the development of new herbicides (Sun et al., 2020).
Synthesis and Chemical Properties
- A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds, including those similar to the specified compound, has been synthesized. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Quan & Kurth, 2004).
Pharmaceutical Research
- Studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share a similar isoxazole moiety, have shown that they are potent and selective small molecule ETA receptor antagonists. This finding is significant for the development of new drugs targeting the endothelin receptor (Wu et al., 1997).
Antimicrobial and Antioxidant Activities
- Research into the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and its antimicrobial and antioxidant properties contributes to the development of new drugs and substances with potential health benefits (Sindhe et al., 2016).
Propiedades
IUPAC Name |
3-(2-methylpropyl)-N-[(1R,2R)-2-phenylmethoxycyclopentyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)11-16-12-19(25-22-16)20(23)21-17-9-6-10-18(17)24-13-15-7-4-3-5-8-15/h3-5,7-8,12,14,17-18H,6,9-11,13H2,1-2H3,(H,21,23)/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCWEQVGJOVED-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC2CCCC2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N[C@@H]2CCC[C@H]2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)
![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)


![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)
![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)